molecular formula C23H39NO B13738808 (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine CAS No. 3481-84-3

(20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine

Cat. No.: B13738808
CAS No.: 3481-84-3
M. Wt: 345.6 g/mol
InChI Key: GLSMSQKWWVUERQ-SVSIOWIPSA-N
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Description

(20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine is a synthetic steroidal compound. It is characterized by its unique structure, which includes an epoxy group at the 18,20 position and a dimethylamine group at the 3beta position. This compound is part of the pregnane family, which is known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine typically involves multiple steps, starting from a suitable steroidal precursorThe reaction conditions often involve the use of strong bases and oxidizing agents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine can undergo various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group can yield diols, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

(20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine involves its interaction with specific molecular targets in the body. The compound may bind to steroid receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of gene expression and protein activity .

Comparison with Similar Compounds

Similar Compounds

  • (20R)-Protopanaxdiol
  • (20S)-Protopanaxdiol
  • 20(S)-Ginsenoside Rh2
  • 20®-Ginsenoside Rh2
  • 12-Methoxyginsenoside Rh2
  • Ginsenoside Rg3
  • 20®-Ginsenoside Rg3
  • 12-Methoxyginsenoside Rg3
  • 25-Methoxyginsenoside Rg3
  • 20-Methoxyginsenoside Rg3
  • Ginsenoside Rs3
  • Notoginsenoside Ft1
  • Gypenoside LI
  • Gypenoside L

Uniqueness

What sets (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine apart from these similar compounds is its unique combination of an epoxy group at the 18,20 position and a dimethylamine group at the 3beta position

Properties

CAS No.

3481-84-3

Molecular Formula

C23H39NO

Molecular Weight

345.6 g/mol

IUPAC Name

(1R,2S,5S,6R,9R,12S,13S,16S,18S)-N,N,6,13-tetramethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosan-16-amine

InChI

InChI=1S/C23H39NO/c1-15-19-7-8-21-18-6-5-16-13-17(24(3)4)9-11-22(16,2)20(18)10-12-23(19,21)14-25-15/h15-21H,5-14H2,1-4H3/t15-,16+,17+,18-,19-,20+,21+,22+,23+/m1/s1

InChI Key

GLSMSQKWWVUERQ-SVSIOWIPSA-N

Isomeric SMILES

C[C@@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)N(C)C)C)CO1

Canonical SMILES

CC1C2CCC3C2(CCC4C3CCC5C4(CCC(C5)N(C)C)C)CO1

Origin of Product

United States

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